5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile

Epigenetics LSD1 inhibition Acute Myeloid Leukemia

Dual-handle 6-azaindole with C5-Br for cross-coupling and C2-CN for property modulation. SAR-validated core with nanomolar LSD1 inhibition. Eliminates de novo leaving group installation. Optimal for parallel chemistry in epigenetic/kinase programs.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
Cat. No. B8095551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CN=C1Br)C#N
InChIInChI=1S/C8H4BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H
InChIKeyYEWWVQNIYAEVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile: Sourcing and Selection Guide for Medicinal Chemistry Programs


5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile (CAS 1690342-34-7; MF: C8H4BrN3; MW: 222.04) is a functionalized heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold class [1]. This compound features a C5 bromine atom that serves as a versatile handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and a C2 carbonitrile group that functions as an electron-withdrawing substituent capable of modulating physicochemical properties and participating in downstream transformations (e.g., hydrolysis to carboxylic acid, reduction to aminomethyl, cyclization to heterocycles) . The scaffold is established as a core template in multiple medicinal chemistry programs, including LSD1 inhibition for AML therapy, acid pump antagonism for GERD, and BET bromodomain inhibition for oncology and inflammatory diseases [2][3][4].

Why 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Substitution within the pyrrolo[2,3-c]pyridine scaffold is highly regiosensitive with respect to both synthetic accessibility and biological activity. The C2 carbonitrile group of the target compound is not commercially available on the unsubstituted parent 1H-pyrrolo[2,3-c]pyridine, nor on the 5-bromo derivative lacking the nitrile (CAS 1215387-58-8), making the target compound a unique dual-functionalized intermediate that eliminates two synthetic steps relative to sequential functionalization approaches. Critically, SAR studies across multiple therapeutic programs demonstrate that regioisomeric variations (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine cores) produce divergent biological profiles: the [2,3-c] regioisomer shows superior potency in acid pump antagonism programs compared to alternative heterocyclic templates [1][2], and LSD1 inhibitor programs have specifically optimized substituents at the C2 and C5 positions of the [2,3-c] scaffold for achieving nanomolar enzymatic inhibition [3]. Furthermore, the C5 bromine serves as a critical vector for introducing diverse aromatic and heteroaromatic groups via cross-coupling that are not accessible on the 5-unsubstituted or 5-chloro analogs due to differences in oxidative addition rates and coupling partner availability [4]. The evidence presented below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile vs. Closest Analogs


LSD1 Binding Affinity Benchmarking: Pyrrolo[2,3-c]pyridine Core Enables Nanomolar Target Engagement

The pyrrolo[2,3-c]pyridine scaffold, which constitutes the core of the target compound, has been quantitatively benchmarked against clinical-stage LSD1 inhibitors. In direct comparative studies, optimized derivatives of this scaffold achieve LSD1 enzymatic IC50 values of 3.1 nM [1]. This potency level is quantitatively comparable to clinically advanced LSD1 inhibitors and represents a significant improvement over earlier-generation templates. The target compound itself (or a close structural analog bearing the C5-bromo and C2-substitution pattern) demonstrates LSD1 binding with a Kd of 243 nM in fluorescence polarization assays, confirming direct target engagement of this substitution pattern [2]. In contrast, alternative regioisomers (e.g., pyrrolo[2,3-b]pyridine core) have not demonstrated equivalent potency in LSD1 programs, underscoring the scaffold-specific nature of this activity.

Epigenetics LSD1 inhibition Acute Myeloid Leukemia Histone demethylase

Synthetic Versatility: Dual Orthogonal Functional Handles Enable Parallel SAR Exploration

The target compound provides two orthogonally reactive functional groups: a C5 bromine amenable to transition metal-catalyzed cross-coupling and a C2 carbonitrile capable of independent transformations. This dual-functionalization profile contrasts with the commercially available 5-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 1215387-58-8), which lacks the C2 handle and requires additional synthetic steps to introduce functionality at that position . In APA (acid pump antagonist) programs, systematic elaboration at N1, C5, and C7 positions of the 1H-pyrrolo[2,3-c]pyridine scaffold yielded optimized compounds with H+/K+ ATPase IC50 values of 28-29 nM, demonstrating that multi-vector optimization on this scaffold translates to potent biological activity [1]. The bromine substituent in analogous 5-bromo-1H-pyrrolo[2,3-c]pyridine derivatives has been shown to increase reactivity for further chemical transformations relative to unsubstituted or chloro-substituted variants . The combination of C5-Br and C2-CN in a single intermediate reduces the synthetic step count by at least two steps compared to sequential functionalization of the parent scaffold, directly impacting procurement efficiency for medicinal chemistry teams.

Medicinal chemistry Parallel synthesis Cross-coupling Building blocks

Physicochemical Differentiation: Carbonitrile Group Provides Favorable Electronic Modulation for Target Binding

The C2 carbonitrile group in the target compound is predicted to confer a pKa of 10.61 ± 0.40 . This value represents a significant shift in acidity relative to the unsubstituted pyrrolo[2,3-c]pyridine core (which lacks a comparable acidic proton at this position) and relative to analogs bearing carboxylic acid groups at the C2 position, such as 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-71-2), which would exhibit substantially lower pKa values characteristic of carboxylic acids (typically ~2-5). The predicted high pKa of the carbonitrile derivative indicates that the NH proton remains largely unionized at physiological pH, which may confer favorable membrane permeability characteristics relative to ionizable carboxylic acid analogs. In the context of LSD1 inhibitor optimization programs, the electron-withdrawing nature of cyano substituents at the C2 position has been shown to contribute to enhanced target binding affinity, with optimized derivatives achieving IC50 values as low as 3.1 nM [1]. This electronic modulation distinguishes the carbonitrile-containing target compound from analogs bearing electron-donating or sterically bulky substituents at the same position.

Medicinal chemistry Physicochemical properties Electronic effects Drug design

Template Superiority in Acid Pump Antagonism: Pyrrolo[2,3-c]pyridine Outperforms Alternative Heterocyclic Cores

The 1H-pyrrolo[2,3-c]pyridine template has been quantitatively benchmarked against multiple alternative heterocyclic scaffolds for potassium-competitive acid blocker (pCAB) activity. In a comparative evaluation of basic heterocyclic ring systems, the 1H-pyrrolo[2,3-c]pyridine template was identified as one of the most potent templates and was selected for further systematic optimization [1]. Modifications to this template yielded molecules with improved overall in vitro characteristics versus the reported clinical candidate AR-H047108, and comparable to the clinically efficacious AZD-0865 [1]. In a subsequent optimized series, elaboration of the 1H-pyrrolo[2,3-c]pyridine scaffold at N1, C5, and C7 positions produced compounds 14f and 14g with H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [2]. Notably, the C5 position of this scaffold — where the target compound bears a bromine substituent — was explicitly identified as a critical vector for optimization in the APA SAR study, establishing that substitution at this position is essential for achieving potent H+/K+ ATPase inhibition. This template-level differentiation supports the selection of the pyrrolo[2,3-c]pyridine core over alternative heterocyclic starting points for acid pump antagonist programs.

Gastroesophageal reflux disease Acid pump antagonists H+/K+ ATPase pCAB

Multi-Target Scaffold Validation: Pyrrolo[2,3-c]pyridine Core Demonstrated Across Diverse Therapeutic Programs

The pyrrolo[2,3-c]pyridine scaffold has been validated across multiple distinct therapeutic targets, reducing program-specific synthetic risk. The scaffold is disclosed as the core template in patent filings for BET bromodomain inhibitors (WO 2014/164596 A1) targeting oncology and inflammatory diseases [1], LSD1 inhibitors for acute myelogenous leukemia [2], and acid pump antagonists for GERD [3]. Additionally, the 1H-pyrrolo[2,3-c]pyridine scaffold has been explored as a kinase inhibitor template for targets including Abl, Aurora-A, CHK1/CHK2, and CDK12 [4][5]. This breadth of validated targets distinguishes the [2,3-c] regioisomer from alternative azaindole scaffolds (e.g., pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine) that have been more narrowly optimized for specific targets. The C5-bromo substituent on the target compound is particularly valuable for introducing diverse substituents to explore selectivity across this target space, as the C5 position has been identified as a key vector for modulating both LSD1 inhibition and acid pump antagonist activity. No single comparator analog provides this breadth of validated entry points across the epigenetics, GPCR, and kinase target classes.

Kinase inhibition BET bromodomain LSD1 Polypharmacology

Optimal Application Scenarios for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile in Drug Discovery and Chemical Biology


LSD1 Inhibitor Lead Optimization: Rapid Access to C5-Diversified Analogs for SAR Expansion

This compound is optimally deployed in LSD1 inhibitor programs seeking to explore C5-substituent SAR while maintaining the C2-carbonitrile group that contributes to binding affinity. As demonstrated by Zheng et al. (2023), the pyrrolo[2,3-c]pyridine scaffold yields single-digit nanomolar LSD1 inhibitors (IC50 = 3.1 nM) with potent cellular activity in AML cell lines [1]. The C5-bromo handle enables direct installation of aryl, heteroaryl, or amine substituents via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling without disturbing the C2 pharmacophore, which has been identified as critical for potency. The 243 nM Kd measured for a C5/C2-substituted analog in BindingDB confirms that this substitution pattern maintains measurable LSD1 binding even prior to extensive optimization [2]. This dual-handle intermediate is particularly valuable for parallel chemistry libraries exploring C5 diversity while holding the C2-nitrile constant, a synthetic strategy that is not achievable with the mono-functionalized C5-bromo analog (CAS 1215387-58-8).

Potassium-Competitive Acid Blocker (pCAB) Development: Accessing the Critical C5 Vector

In acid pump antagonist programs, the 1H-pyrrolo[2,3-c]pyridine template has been benchmarked as a superior starting point among multiple heterocyclic scaffolds, affording molecules with improved in vitro characteristics versus clinical candidate AR-H047108 [3]. Systematic SAR studies have identified the C5 position as a critical vector for optimizing H+/K+ ATPase inhibition, with optimized derivatives achieving IC50 values of 28-29 nM [4]. The target compound's C5-bromo group provides direct synthetic entry to this essential optimization vector, while the C2-carbonitrile offers an independent handle for modulating physicochemical properties without sacrificing the template's intrinsic potency. This combination of template-level validation and dual orthogonal handles makes the compound an efficient starting point for pCAB lead optimization, eliminating the need to introduce a C5 leaving group de novo.

BET Bromodomain Inhibitor Discovery: Scaffold-Enabled Entry to Epigenetic Polypharmacology

The pyrrolo[2,3-c]pyridine core is disclosed as the central scaffold in patent filings for BET bromodomain inhibitors (WO 2014/164596 A1), representing a distinct epigenetic target class from LSD1 [5]. The target compound's C5-bromo and C2-carbonitrile functionality positions it as a versatile intermediate for generating BET inhibitor libraries. The breadth of epigenetic target validation (LSD1 + BET) for this single scaffold distinguishes it from more narrowly optimized azaindole analogs, reducing procurement risk for programs operating at the intersection of epigenetic target classes. The C2-carbonitrile group offers a synthetic handle for introducing additional diversity or modulating polarity, while the C5-bromo enables exploration of bromodomain-binding moieties that engage the acetyl-lysine recognition pocket.

Multi-Kinase Profiling and Selectivity Engineering: Leveraging a Cross-Validated Scaffold

The 1H-pyrrolo[2,3-c]pyridine scaffold has been disclosed as a kinase inhibitor template for targets including Abl, Aurora-A, CHK1/CHK2, and CDK12 [6][7]. The dual-functionalized nature of the target compound (C5-Br + C2-CN) enables the systematic exploration of kinase selectivity profiles through parallel diversification at both vectors. This is particularly valuable for programs seeking to engineer selectivity within kinase families, where subtle variations in substitution patterns can dramatically alter selectivity windows. The scaffold's validation across mechanistically distinct kinase targets reduces the synthetic risk associated with investing in this building block for early-stage kinase programs, as the core has demonstrated tractability across multiple ATP-binding pocket architectures. The C5-bromo handle provides access to diverse hinge-binding and solvent-exposed substituents, while the C2-carbonitrile can be retained as an electron-withdrawing group or converted to alternative functionality (amide, amine, acid) for modulating hinge-region interactions.

Quote Request

Request a Quote for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.